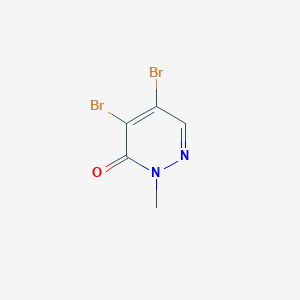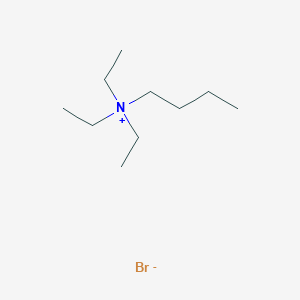
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and carbon monoxide. The reaction is carried out in an organic solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the complex .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by using larger reaction vessels and maintaining strict control over reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It can participate in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: Ligand exchange reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction conducted under high pressure.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the existing ligands in the complex.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: New ruthenium complexes with different ligands.
Scientific Research Applications
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation reactions.
Medicine: Research is ongoing to explore its use in cancer treatment, as ruthenium complexes have shown promising anticancer activity.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued
Mechanism of Action
The mechanism by which Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates, allowing for efficient catalysis of chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Tris(triphenylphosphine)ruthenium(II) dichloride
- Dihydridotetrakis(triphenylphosphine)ruthenium(II)
- Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
Uniqueness
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is unique due to its specific combination of ligands, which confer distinct catalytic properties. The presence of both carbonyl and chloride ligands, along with triphenylphosphine, allows for versatile reactivity and makes it particularly effective in oxidation and hydrogenation reactions. Its stability and ease of handling also make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXURRFCLQDNZOY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30Cl2O2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14564-35-3 |
Source


|
| Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14564-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) primarily known for in the context of these research papers?
A1: Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) is primarily investigated as a homogeneous catalyst for olefin hydrogenation reactions. [, , , , ] This means it operates in the same phase as the reactants, typically a liquid solution.
Q2: What specific applications of Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) are explored in these papers?
A2: The research focuses on its potential for hydrogenating 1-hexene [] and various vegetable oils like canola oil, soybean oil, and sunflower oil. [, ] This has implications for industrial processes and potentially for modifying the properties of fats and oils.
Q3: How does the structure of the support influence the catalytic activity of immobilized Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II)?
A4: In the case of polymer-bound Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II), the length of the linkage chains connecting the catalyst to the support played a significant role in its activity for 1-hexene hydrogenation. [] Shorter linkage chains were found to be more favorable for catalytic activity. []
Q4: Were the immobilized catalysts effective for all tested substrates?
A5: While some immobilized Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) catalysts showed activity for 1-hexene hydrogenation, none of the polymer-bound catalysts tested were successful in hydrogenating canola oil. [] This highlights the importance of optimizing catalyst immobilization strategies and considering substrate-specific interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)






